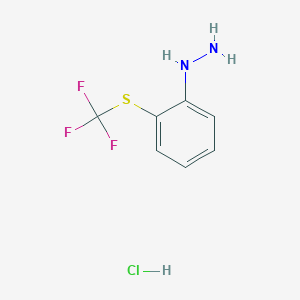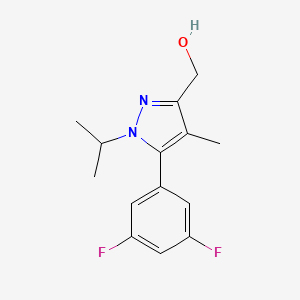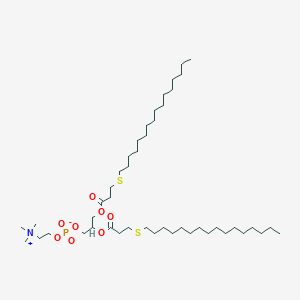
2,3-Bis((3-(hexadecylthio)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis((3-(hexadecylthio)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound with a molecular formula of C48H96NO8P. This compound is known for its unique structure, which includes long alkyl chains and a phosphate group, making it a significant molecule in various scientific research fields.
Méthodes De Préparation
The synthesis of 2,3-Bis((3-(hexadecylthio)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods often involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
2,3-Bis((3-(hexadecylthio)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is utilized in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Bis((3-(hexadecylthio)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with biological membranes. The long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and molecular transport .
Comparaison Avec Des Composés Similaires
Similar compounds include other phospholipids such as:
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Known for its use in lung surfactants.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): Commonly used in liposome preparation.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Used in the study of lipid bilayers. Compared to these compounds, 2,3-Bis((3-(hexadecylthio)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate has unique properties due to the presence of hexadecylthio groups, which can impart different physical and chemical characteristics.
Propriétés
Formule moléculaire |
C46H92NO8PS2 |
|---|---|
Poids moléculaire |
882.3 g/mol |
Nom IUPAC |
2,3-bis(3-hexadecylsulfanylpropanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8PS2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38-57-40-34-45(48)52-42-44(43-54-56(50,51)53-37-36-47(3,4)5)55-46(49)35-41-58-39-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3 |
Clé InChI |
OWOIMFYZIMUCGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCSCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)
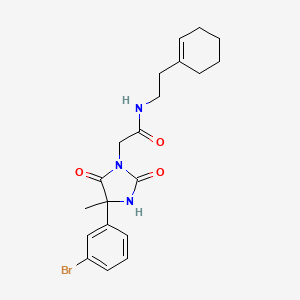

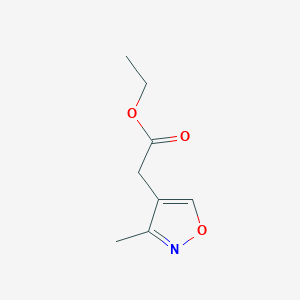
![1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867710.png)
![(2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)](/img/structure/B12867720.png)
![6-Methyl-2-oxo-1,5-dihydropyrrolo[3,2-f][1,3]benzoxazole-7-carboxylic acid](/img/structure/B12867726.png)
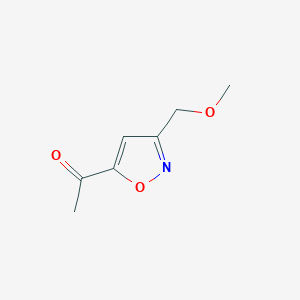
![5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)

![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)
